Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)-
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Overview
Description
Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- is a derivative of piperidine, a heterocyclic amine with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of five methyl groups and an allyloxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with an allyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides or aldehydes, while reduction can produce saturated piperidine derivatives .
Scientific Research Applications
Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar structural features but lacking the allyloxy group.
1,2,2,6,6-Pentamethyl-4-piperidone: Another related compound used as an intermediate in organic synthesis.
Uniqueness
This structural feature differentiates it from other similar compounds and enhances its utility in various research and industrial contexts .
Properties
CAS No. |
88883-10-7 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethyl-4-prop-2-enoxypiperidine |
InChI |
InChI=1S/C13H25NO/c1-7-8-15-11-9-12(2,3)14(6)13(4,5)10-11/h7,11H,1,8-10H2,2-6H3 |
InChI Key |
WNVSWLWUPQMHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OCC=C)C |
Origin of Product |
United States |
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